molecular formula C10H12O5S B2994174 (4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester CAS No. 866150-07-4

(4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester

Cat. No. B2994174
CAS RN: 866150-07-4
M. Wt: 244.26
InChI Key: OXUQFZVZJDLHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of 4-Hydroxybenzenesulfonic acid, a related compound, is available in the NIST Chemistry WebBook .

Scientific Research Applications

Catalysis and Biofuel Production

Research demonstrates the use of catalysts in esterification reactions to decrease the oxygen content and acidity of crude pyrolysis biofuels, a process relevant to (4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester due to its potential role in esterification reactions. Bronsted acidic ionic liquid functionalized ethyl-bridged organosilica hollow nanospheres have shown significant catalytic activity and selectivity in esterification, suggesting the potential utility of similar compounds in biofuel refinement (Panpan Zhang et al., 2018).

Synthesis of Benzyl Esters

The catalytic oxidation of alkyl benzenes to benzyl esters by bromate salts in the presence of cerium ammonium nitrate demonstrates the chemical versatility of benzyl esters. This research highlights the potential for synthesizing similar esters, like (4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester, for various applications, including as intermediates in organic synthesis (É. Ganin & I. Amer, 1997).

Polymer Chemistry

The synthesis of high molecular weight poly(ester-anhydride)s from carboxylic acid terminated poly(ϵ-caprolactone) prepolymers, through reactions with acetic anhydride, suggests a methodology that could be adapted for the synthesis and functionalization of polymers involving (4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester. This approach highlights its potential application in the development of novel polymeric materials with specific properties (H. Korhonen & J. Seppälä, 2001).

Medicinal Chemistry

The discovery of prodrugs for improving the pharmacokinetics of active pharmaceutical ingredients exemplifies the utility of esterification in drug design. This research area might explore the use of compounds like (4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester in the synthesis of prodrugs or as intermediates in the development of new therapeutic agents (R. Rais et al., 2017).

Advanced Materials

The preparation of benzenesulfonic acid functionalized hydrophobic mesoporous biochar for catalysis demonstrates the importance of functionalized aromatic compounds in the production of advanced materials. Such research indicates the potential of (4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester in material science, particularly in the development of catalysts and biofuel production technologies (Huang Li et al., 2019).

properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-2-15-10(12)7-16(13,14)9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUQFZVZJDLHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester

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